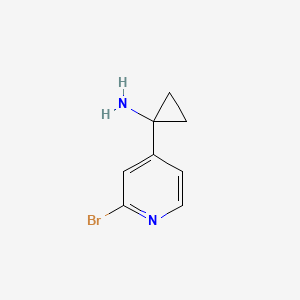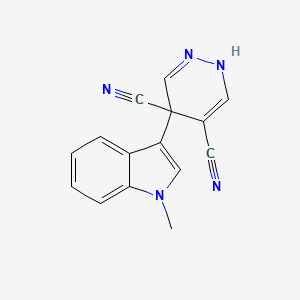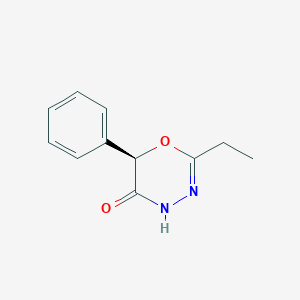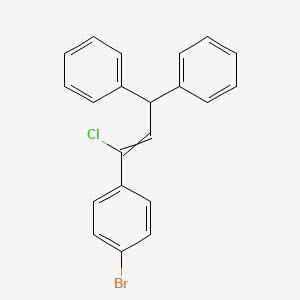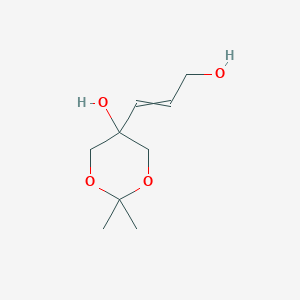
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the reaction of 5-chloro-3,4-dihydroisoquinoline with quinoline under specific reaction conditions. One common method involves the use of a solvent such as tetrahydrofuran and a base like sodium carbonate to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share a similar quinoline core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
Chloroquine: Known for its antimalarial activity.
Mepacrine: Used as an antiprotozoal agent.
Camptothecin: A potent anticancer agent.
Properties
CAS No. |
919786-25-7 |
|---|---|
Molecular Formula |
C18H13ClN2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
3-(5-chloro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c19-16-6-3-5-15-14(16)8-9-20-18(15)13-10-12-4-1-2-7-17(12)21-11-13/h1-7,10-11H,8-9H2 |
InChI Key |
KPTIPMVNDJBHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C(=CC=C2)Cl)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


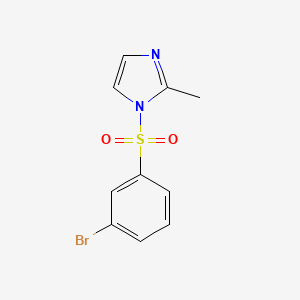
![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
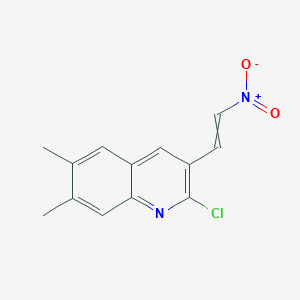
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)](/img/structure/B12632151.png)
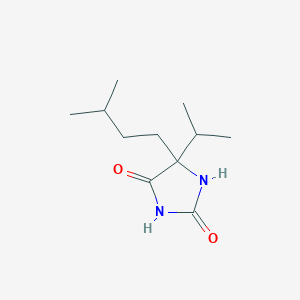
![N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12632159.png)
